
4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole
Overview
Description
4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole, commonly referred to as BMPCP, is a heterocyclic compound that is widely used in the scientific research field. It is a highly active compound with a wide range of applications, from biochemical and physiological effects to laboratory experiments.
Scientific Research Applications
Synthesis and Intermediate Applications
Compounds structurally related to 4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole have been synthesized for various purposes, including as intermediates in the production of insecticides and for the development of new chemical entities with potential biological activities. For instance, derivatives of 1H-pyrazole have been synthesized as intermediates for new insecticides, showcasing the role of these compounds in agricultural chemical research (Niu Wen-bo, 2011).
Crystal Structure and Cytotoxicity
Research has also focused on the crystal structure and cytotoxicity of pyridyl-pyrazole derivatives. These studies provide insights into the molecular configurations and potential therapeutic applications of these compounds, including their selective cytotoxicity against certain cancer cell lines, without harming normal cells (Q. Huang et al., 2017).
Photoreactivity and Proton Transfer
Investigations into the photoreactivity of 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed complex behaviors such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These studies highlight the unique photophysical properties of pyrazole-containing compounds, which could be leveraged in designing novel photoresponsive materials (V. Vetokhina et al., 2012).
Biological Activity
Furthermore, pyrazole derivatives have been synthesized and evaluated for their biological activities, including fungicidal and antiviral effects. These studies underscore the potential of such compounds in the development of new agrochemicals and pharmaceuticals, demonstrating their broad applicability in scientific research (Li et al., 2015).
properties
IUPAC Name |
(4-bromo-5-methyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6-7(10)8(12-11-6)9(14)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLIMQLEMVMSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N2CCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




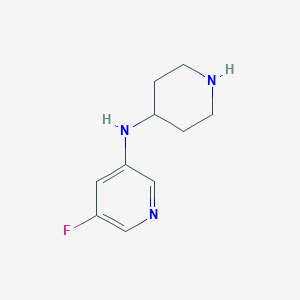
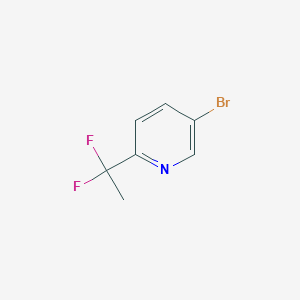
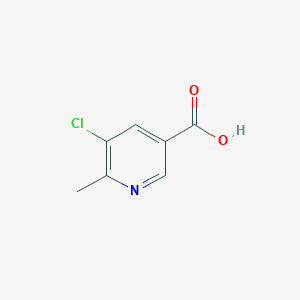
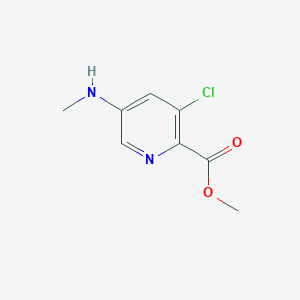
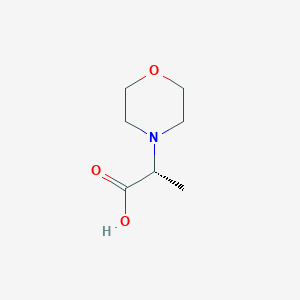
![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)
![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3094394.png)
![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)
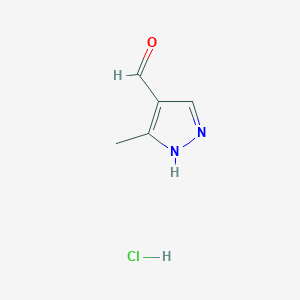
![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)
![1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B3094435.png)